Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate
Description
Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate (CAS: 1343259-58-4) is a pyridine derivative characterized by a propargyl ester moiety attached to a 5-chloro-substituted pyridine ring at the 2-position. The compound combines the electron-withdrawing effects of the chlorine atom and the triple bond in the propargyl group, making it a reactive intermediate in organic synthesis. Its structure has been confirmed via NMR and elemental analysis in studies of related compounds .
Properties
IUPAC Name |
methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVKDNDTKSWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343259-58-4 | |
| Record name | methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-chloropyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(5-chloropyridin-2-yl)prop-2-yn-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Bromine in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol increases molecular weight and polarizability, affecting binding interactions .
Functional Group Variations :
- Propargyl alcohols (e.g., 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol) lack the ester’s electrophilicity, reducing reactivity in nucleophilic substitutions .
- Acrylate derivatives (e.g., (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate) introduce geometric isomerism (E/Z), impacting conjugation and π-π stacking .
Biological Activity: While this compound itself lacks reported bioactivity, its amide analogs (e.g., 3-[(5-chloropyridin-2-yl)amino]-propanamide derivatives) exhibit antioxidative and antibacterial properties, suggesting functional group-dependent efficacy .
Biological Activity
Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate is an organic compound with significant potential in biological applications. This article explores its biological activity, including its antimicrobial and anticancer properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₉H₆ClNO₂
- Molecular Weight : 195.6 g/mol
- CAS Number : 1343259-58-4
The compound features a pyridine ring substituted with a chlorine atom, which influences its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a dehydrating agent like thionyl chloride under reflux conditions. This method allows for high yields and purity, essential for biological evaluations.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with breast cancer and gastric cancer. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival .
Case Studies
- Breast Cancer Cell Lines : this compound was tested in MCF-7 and MDA-MB-231 breast cancer cell lines, where it showed significant cytotoxic effects. The study highlighted the potential for this compound to be used in combination therapies to enhance efficacy against resistant cancer types .
- Gastric Cancer : In another study, derivatives similar to this compound were shown to have potent activity against gastric cancer cells (SGC-7901), outperforming established chemotherapeutics like ethidium bromide .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : Its structure allows for interaction with various receptors, modulating signaling pathways critical in cancer progression and microbial resistance .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Methyl 3-(5-bromopyridin-2-yl)prop-2-ynoate | Moderate | Low | Bromine substitution |
| Methyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | High | Moderate | Fluorine enhances reactivity |
| This compound | High | High | Chlorine provides unique interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
